Monatepil maleate

Übersicht

Beschreibung

Monatepil maleate is a calcium channel blocker and α1-adrenergic receptor antagonist used primarily as an antihypertensive agent . It is known for its ability to inhibit the influx of extracellular calcium ions through voltage-dependent calcium channels, thereby reducing blood pressure . The compound also exhibits lipid-lowering and antiatherosclerotic effects, making it a versatile agent in cardiovascular medicine .

Vorbereitungsmethoden

The synthesis of monatepil maleate was first disclosed in patents filed by Dainippon Pharmaceutical . The synthetic route involves the reaction of the amino group of dihydrodibenzothiepin with the acid chloride of 4-chlorobutyric acid to form an amide. This amide is then used to alkylate para-fluorophenylpiperazine, yielding monatepil . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

Monatepil maleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this are limited.

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the piperazine and dibenzothiepin moieties.

Common reagents used in these reactions include acid chlorides, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound, which may have altered pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Monatepil maleate has a wide range of scientific research applications:

Wirkmechanismus

Monatepil maleate exerts its effects by blocking voltage-dependent calcium channels and antagonizing α1-adrenergic receptors . This dual action results in the relaxation of vascular smooth muscles, leading to reduced blood pressure. The compound also inhibits lipid peroxidation, contributing to its antiatherosclerotic effects . Molecular targets include the α1-adrenergic receptors and voltage-gated calcium channels, which are crucial in regulating vascular tone and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Monatepil maleate is unique due to its combined calcium channel blocking and α1-adrenergic receptor antagonistic activities . Similar compounds include:

Nitrendipine: Another calcium channel blocker but lacks α1-adrenergic receptor antagonistic activity.

Prazosin: An α1-adrenergic receptor antagonist but does not block calcium channels.

This compound’s dual mechanism makes it particularly effective in treating hypertension and related cardiovascular conditions .

Biologische Aktivität

Monatepil maleate is a novel compound recognized primarily for its dual action as a calcium channel antagonist and an alpha-1 adrenergic receptor blocker. This unique pharmacological profile positions it as a significant antihypertensive agent with additional benefits in lipid metabolism.

This compound operates through several mechanisms:

- Calcium Channel Antagonism : It inhibits the influx of extracellular calcium through voltage-dependent calcium channels, which leads to vasodilation and reduced blood pressure .

- Alpha-1 Adrenergic Receptor Blockade : This action contributes to its antihypertensive effects and may enhance plasma lipid metabolism by blocking alpha-1 receptors .

- Lipid Metabolism Modulation : this compound has been shown to improve lipid profiles by enhancing the clearance of low-density lipoprotein (LDL) and promoting the conversion of free cholesterol to bile acids, thus reducing overall cholesterol levels .

Antihypertensive Effects

A multicenter, open-label trial demonstrated that this compound effectively lowered blood pressure in hypertensive patients. The study reported a significant reduction in systolic and diastolic blood pressure from baseline values, with response rates varying based on treatment combinations:

| Treatment Type | Initial BP (mm Hg) | Final BP (mm Hg) | Response Rate (%) |

|---|---|---|---|

| Monatepil Monotherapy | 168/100 | 142/85 | 80.4 |

| Combination with ACE Inhibitors | 171/102 | 141/84 | 78.1 |

| Combination with Beta-blockers | 175/102 | 153/91 | 51.6 |

The results indicate that this compound is effective as both monotherapy and in combination with other antihypertensive agents .

Lipid-Lowering Effects

In animal studies, particularly with high cholesterol diet-fed rabbits, this compound demonstrated significant prophylactic effects against hyperlipidemia. Key findings include:

- A reduction in total cholesterol and beta-lipoprotein levels.

- Enhanced clearance of radioactively labeled LDL from the bloodstream.

- Increased biliary excretion of bile acids without altering bile acid composition .

In another study involving Japanese monkeys, this compound inhibited hepatic acyl-CoA:cholesterol acyltransferase (ACAT) activity, leading to a substantial decrease in esterified cholesterol content in the liver . The following table summarizes these findings:

| Study Subject | Dosage (mg/kg/day) | Duration (months) | ACAT Activity Reduction (%) | Esterified Cholesterol Reduction (%) |

|---|---|---|---|---|

| Japanese Monkeys | 30 | 6 | 51 | 71 |

These results suggest that this compound's lipid-lowering effects are mediated through its action on ACAT activity and its ability to modulate hepatic LDL receptor levels .

Case Studies

- Ocular Hypertension : A study investigated the effects of this compound on ocular hypertension in rabbits. The compound was found to enhance aqueous humor outflow, suggesting potential applications in treating conditions like glaucoma .

- Long-term Safety : A long-term study assessing the safety profile of this compound indicated no significant adverse effects over extended use, reinforcing its viability as a chronic treatment option for hypertension and hyperlipidemia .

Eigenschaften

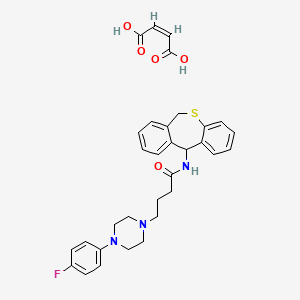

IUPAC Name |

(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103379-03-9, 132046-06-1 | |

| Record name | Monatepil maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONATEPIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.